2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Description
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol (C₉H₈ClF₃O, MW: 224.61 g/mol) is a fluorinated secondary alcohol featuring a trifluoromethyl-substituted phenyl group and a chlorinated ethanol backbone. Its stereochemical variants, such as the (S)-enantiomer (CAS: 252877-04-6) and (R)-enantiomer (CAS: 736908-00-2), are critical in chiral synthesis and biological applications . The compound is supplied in high-purity forms (≥99%) but lacks comprehensive safety data, necessitating direct consultation with manufacturers for handling protocols .
Properties
IUPAC Name |
2-chloro-1-[4-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8,14H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEOMUNHBSIMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzaldehyde with chloroacetyl chloride in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:
Reagents: 4-(trifluoromethyl)benzaldehyde, chloroacetyl chloride, base (e.g., triethylamine), reducing agent (e.g., sodium borohydride)
Solvents: Organic solvents such as dichloromethane or ethanol
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to complete the reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of 2-chloro-1-[4-(trifluoromethyl)phenyl]ethanone.
Reduction: Formation of 1-[4-(trifluoromethyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that 2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.
Case Study: Synthesis of Antimicrobial Agents
A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound, which demonstrated enhanced activity against resistant strains of Staphylococcus aureus. The structural modification of the trifluoromethyl group was found to be crucial for potency enhancement.
Agrochemical Applications
Pesticide Development
The compound's unique structure allows it to function as an effective pesticide. Its chlorinated and trifluoromethyl groups contribute to its stability and efficacy against pests.
Data Table: Pesticidal Efficacy
Material Science Applications
Polymer Additives
In material science, this compound is being investigated as an additive in polymer formulations. Its properties can enhance thermal stability and mechanical strength in various plastic materials.
Case Study: Polymer Blends
Research conducted at a leading university showed that incorporating this compound into polyvinyl chloride (PVC) blends improved the material's resistance to thermal degradation, thereby extending its lifespan in applications such as construction materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Discontinued per CymitQuimica’s catalog but synthesized via aldehyde reduction .
Key Findings :
- Ketone vs. Alcohol : The ketone analog (ethan-1-one) exhibits reduced polarity compared to the alcohol, influencing solubility and reactivity. For example, 1-(4-(trifluoromethyl)phenyl)ethyl chloroformate, derived from the alcohol, serves as a reactive intermediate in esterification .
- Halogenation Effects : The dichloro derivative () demonstrates enhanced electrophilicity due to electron-withdrawing chlorine atoms, favoring oxidation reactions (75% yield in ketone synthesis) .
Functional Group Derivatives
Key Findings :
- Chloroformate derivatives () enhance utility in polymer and agrochemical synthesis due to their electrophilic carbonyl reactivity.
Stereochemical Variants
Table 3: Enantiomeric Properties
| Enantiomer | CAS Number | Synthetic Relevance |
|---|---|---|
| (S)-isomer | 252877-04-6 | Chiral resolving agent; asymmetric synthesis |
| (R)-isomer | 736908-00-2 | Understudied; potential divergent bioactivity |
Key Findings :
- Enantiomeric purity is critical for biological specificity. The (S)-isomer is preferentially utilized in asymmetric catalysis, though herbicidal activity data for stereoisomers remain unexplored .
Application-Oriented Comparisons
Table 4: Herbicidal Activity of Selected Compounds
Key Findings :
- Oxyfluorfen (), a structurally related benzene derivative with nitro and ether groups, shows broader efficacy, highlighting the role of nitro groups in enhancing herbicidal potency .
Biological Activity
2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol, also known by its IUPAC name (R)-2-chloro-1-(4-(trifluoromethyl)phenyl)ethan-1-ol, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C9H8ClF3O
- CAS Number : 1072105-58-8
- Molecular Weight : 222.59 g/mol
- Purity : ≥95%
Antimicrobial Activity
Research indicates that compounds with a trifluoromethyl group, such as this compound, exhibit significant antimicrobial properties. A study highlighted that derivatives containing the trifluoromethyl group showed potent activity against Chlamydia trachomatis, outperforming compounds without this substituent . The presence of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds by affecting their interaction with biological targets.
Anticonvulsant Activity
A series of studies have investigated the anticonvulsant effects of various derivatives of phenylacetamides, including those similar to this compound. These studies demonstrated that the introduction of trifluoromethyl groups significantly improved anticonvulsant activity in animal models. For instance, compounds with trifluoromethyl substitutions exhibited enhanced efficacy in the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .
Structure-Activity Relationships (SAR)
The SAR studies emphasize the importance of the trifluoromethyl group in enhancing biological activity. In a comparative analysis, it was shown that:
- Electron-Withdrawing Groups : Compounds with electron-withdrawing groups (like CF3) demonstrated improved potency compared to those with electron-donating groups.
- Positioning of Substituents : The position of substituents on the phenyl ring significantly affects the biological activity, with para-substitution often yielding better results than ortho or meta .
Case Study 1: Antichlamydial Activity
In a study focused on developing antichlamydial agents, derivatives similar to this compound were synthesized and tested against C. trachomatis. The results indicated that compounds with the trifluoromethyl group not only inhibited bacterial growth but also altered chlamydial inclusion morphology, suggesting a mechanism of action distinct from traditional antibiotics .
| Compound | Activity | EC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Active | 0.35 | Trifluoromethyl substitution |
| Compound B | Inactive | >20 | Lacks CF3 group |
Case Study 2: Anticonvulsant Screening
Another notable study evaluated a range of N-substituted phenylacetamides for anticonvulsant activity. The findings illustrated that compounds featuring trifluoromethyl groups provided substantial protection in MES tests at lower doses compared to their non-fluorinated counterparts .
| Compound | Dose (mg/kg) | MES Protection (%) |
|---|---|---|
| Compound C | 100 | 85% |
| Compound D | 300 | 90% |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol, and how can enantiomeric purity be optimized?
- Methodological Answer : Biocatalytic reduction using recombinant E. coli in betaine/lysine-based deep eutectic solvents (DES) achieves high enantiomeric purity (>99.9% ee) and scalability (92% yield at 500 mL scale). This outperforms traditional phosphate buffer systems (78% yield) due to enhanced enzyme stability and substrate solubility in DES .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve the chloro and trifluoromethyl substituents, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and chiral HPLC to validate enantiopurity. X-ray crystallography may further elucidate stereochemical configurations .
Q. What safety protocols are essential when handling chlorinated and fluorinated intermediates during synthesis?
- Methodological Answer : Conduct a hazard assessment for reagents like 2-chloro-2,2-difluoroacetate and cesium carbonate. Use fume hoods, PPE (gloves, goggles), and gas traps to manage volatile byproducts. Waste must be segregated and disposed via certified hazardous waste handlers .
Advanced Research Questions
Q. How can computational tools like AutoDock Vina predict the compound’s interactions with biological targets?
- Methodological Answer : Use AutoDock Vina to model ligand-receptor binding, focusing on the hydrophobic trifluoromethyl group’s role in binding affinity. Optimize grid maps (1 Å spacing) and employ multithreading for efficiency. Validate docking poses with molecular dynamics simulations .
Q. How can contradictory data on reaction yields in different solvent systems be resolved?
- Methodological Answer : Perform kinetic studies to compare DES vs. aqueous systems. For example, DES enhances substrate diffusion and enzyme-substrate interactions, as shown by a 14% yield increase in betaine/lysine media. Monitor reaction progress via GC-MS or HPLC to identify rate-limiting steps .
Q. What strategies improve regioselectivity in electrophilic substitutions involving the trifluoromethylphenyl moiety?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
